molecular formula C13H8F3NO2 B1392954 2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid CAS No. 1225900-99-1

2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid

Cat. No. B1392954
CAS RN: 1225900-99-1
M. Wt: 267.2 g/mol
InChI Key: VDTCTIDBPTWQNI-UHFFFAOYSA-N
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Description

“2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid” is a chemical compound that is used as a pharmaceutical intermediate . It is a part of the trifluoromethylpyridine (TFMP) family, which has found applications in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .


Synthesis Analysis

The synthesis of TFMP derivatives involves various methods. For instance, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction . The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .


Molecular Structure Analysis

The molecular structure of “2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid” consists of a pyridine ring attached to a phenyl ring with a trifluoromethyl group. The molecular formula is C12H8F3N .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . For instance, the chlorine atom in a derivative can be replaced with heterocyclic secondary amines via nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid” are influenced by the presence of the trifluoromethyl group and the pyridine moiety. The molecular weight of the compound is 223.19 g/mol . The compound has a topological polar surface area of 12.9 Ų .

Scientific Research Applications

Agrochemical Applications

Trifluoromethylpyridine (TFMP) and its intermediates, which include “2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid”, are important ingredients for the development of agrochemical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production .

Pharmaceutical Applications

TFMP and its intermediates have gained a fundamental role as key structural ingredients for the development of many pharmaceutical compounds . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Pesticide Development

The agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes . TFMP and its intermediates play a crucial role in this field .

Synthesis of Metal-Organic Frameworks (MOFs)

“2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid” can be used in the synthesis of metal-organic frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.

FDA-Approved Drugs

Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA over the last 20 years . The trifluoromethyl group is one of the pharmacophores in these drugs .

Synthesis of Methiodide Salts

“2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid” can be used in the synthesis of methiodide salts . These salts are often used in medicinal chemistry for their various biological activities.

Suzuki-Coupling Reactions

2-(Trifluoromethyl)phenylboronic acid can be used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . This is a type of palladium-catalyzed cross coupling reaction, which is widely used in organic synthesis.

Synthesis of Potential Antagonists of Corticotropin-Releasing Hormone

2-(Trifluoromethyl)phenylboronic acid can be used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine, a potential antagonist of corticotropin-releasing hormone . This hormone plays a crucial role in the body’s response to stress.

properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)10-3-1-8(2-4-10)11-7-9(12(18)19)5-6-17-11/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTCTIDBPTWQNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=C2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679521
Record name 2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1225900-99-1
Record name 2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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